molecular formula C15H24O3 B026337 Punctaporonin F CAS No. 106758-24-1

Punctaporonin F

Cat. No. B026337
M. Wt: 252.35 g/mol
InChI Key: FELGSSRBVNYFNO-GCPZOVCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Punctaporonin F is a natural product that has been identified as a potent inhibitor of bacterial RNA polymerase. It was first isolated from the marine bacterium Pseudoalteromonas sp. by a research team at the University of California, San Diego. Since its discovery, punctaporonin F has attracted significant attention from the scientific community due to its potential as a new class of antibiotics.

Scientific Research Applications

Antihyperlipidemic, Cytotoxic, and Antimicrobial Activities

Punctaporonin F, among other punctaporonins, has been studied for its potential in antihyperlipidemic, cytotoxic, and antimicrobial applications. Wu et al. (2014) isolated several caryophyllene-based sesquiterpenoids, including punctaporonin F, from the sponge-derived fungus Hansfordia sinuosae. They found that some of these compounds, notably punctaporonin K, showed potent effects in reducing triglycerides and total cholesterol at the intracellular level, indicating a potential for antihyperlipidemic applications. This study did not focus specifically on punctaporonin F, but it highlights the broader potential of punctaporonins in this field (Wu et al., 2014).

Synthetic and Chemical Studies

Significant work has been done in the synthesis of punctaporonins, which can be crucial for understanding their chemical properties and potential applications. Fleck and Bach (2010) reported on the total synthesis of punctaporonin C through a complex sequence of steps, highlighting the intricacies involved in synthesizing these compounds. Although this study was focused on punctaporonin C, it provides insight into the synthetic challenges and possibilities for punctaporonins as a class (Fleck & Bach, 2010).

Discovery of New Analogues

Research has also led to the discovery of new punctaporonin analogues, which could expand the scope of scientific applications. Hwang et al. (2016) isolated seven new caryophyllene sesquiterpenoids from Pestalotiopsis sp., identified as punctaporonin analogues. These discoveries are significant for understanding the diversity and potential bioactivity of punctaporonins (Hwang, Wicklow, & Gloer, 2016).

properties

CAS RN

106758-24-1

Product Name

Punctaporonin F

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2aS,4aR,7S,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol

InChI

InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13+,14+,15+/m1/s1

InChI Key

FELGSSRBVNYFNO-GCPZOVCVSA-N

Isomeric SMILES

C[C@]12CC[C@@]3([C@@H]([C@]1([C@H](C=C2)O)CO)CC3(C)C)O

SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

Canonical SMILES

CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C

synonyms

M 189122
M189122
punctaporonin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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